Superior N-Alkylation Efficiency
The benzyl-protected pyridinone, represented by CAS 169237-38-1, enables high-yielding N-alkylation reactions that are not achievable with the unprotected 3-hydroxy-2(1H)-pyridinone . While the unprotected parent compound yields complex product mixtures due to competitive O-alkylation, the benzyl-protected derivative undergoes facile alkylation with various functionalized alkyl halides .
| Evidence Dimension | Synthetic Yield for N-Alkylation |
|---|---|
| Target Compound Data | Facile alkylation at ambient temperatures; reported yields for subsequent steps using this intermediate are high (e.g., 94% for a related intermediate , and >90% for final chelator steps ). |
| Comparator Or Baseline | Unprotected 3-hydroxy-2(1H)-pyridinone: Complex mixtures, significantly reduced yields of desired N-alkylated product. |
| Quantified Difference | Qualitative: Clean reaction vs. complex mixture. Quantitative: Reported yields for overall synthesis using the protected compound are high (e.g., >90%) , whereas comparable yields for the unprotected compound are not reported due to reaction complexity. |
| Conditions | Alkylation with functionalized alkyl halides in organic solvents (e.g., DMF, acetone) at room temperature . |
Why This Matters
Procurement of CAS 169237-38-1 ensures a predictable, high-yielding synthetic route, reducing costly purification steps and material loss associated with unprotected analogs.
- [1] K. N. Raymond, et al. 'Preparation of 3-benzyloxy-2-pyridinone functional linkers: tools for the synthesis of 3,2-hydroxypyridinone (HOPO) and HOPO/hydroxamic acid chelators.' Tetrahedron Letters, 2015, 56, 4550-4553. View Source
- [2] K. N. Raymond, et al. '1,2-Hydroxypyridonates as Contrast Agents for Magnetic Resonance Imaging: TREN-1,2-HOPO.' Inorganic Chemistry, 2016, 55, 10888-10900. View Source
